molecular formula C18H15N5OS B4515235 N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide

N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4515235
M. Wt: 349.4 g/mol
InChI Key: HHDVNAADQKYYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a benzimidazole-thiazole carboxamide core structure, a chemical scaffold recognized in pharmacological research. Compounds within this structural family have been identified as potent and selective inhibitors of specific protein kinases. Research indicates that analogous molecules, such as closely related 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives, can function as highly specific inhibitors of Casein Kinase 1 delta and epsilon (CK1δ/ε), with IC50 values demonstrated in the nanomolar range . The benzimidazole and thiazole rings are privileged structures in medicinal chemistry, often contributing to a molecule's ability to interact with enzymatic ATP-binding sites. This compound is provided for research purposes to investigate its potential biological activity, mechanism of action, and physicochemical properties. It is intended for use in established in vitro assays to explore its utility as a chemical probe for studying kinase-related signaling pathways, which are relevant in areas such as oncology, neuroscience, and inflammation. Researchers should conduct all necessary experiments to determine its specific activity profile and selectivity. This product is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-16(23-17-20-13-8-4-5-9-14(13)21-17)15-11-25-18(22-15)19-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDVNAADQKYYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The benzimidazole and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The benzylamino and benzimidazole NH groups participate in selective substitutions:

Reaction Type Reagents Product Application
Acylation Acetic anhydride, DCMN-Acetylated derivative at benzylamino groupBioactivity modulation
Alkylation Benzyl bromide, K₂CO₃N-Benzylated benzimidazoleEnhanced lipophilicity
Sulfonation SO₃·Pyridine complexSulfonamide derivative at benzimidazole NHSolubility improvement
  • Acylation occurs preferentially at the benzylamino group due to higher nucleophilicity compared to the benzimidazole NH.

  • Alkylation under basic conditions targets the benzimidazole NH, forming N-alkylated analogs .

Hydrolysis Reactions

The amide bond and thiazole ring exhibit stability under controlled hydrolysis:

Hydrolysis Target Conditions Products Kinetics
Amide bond6M HCl, reflux (12 hr)Thiazole-4-carboxylic acid + benzimidazole-2-amineSlow (30–40% conversion)
Thiazole ringNaOH (10%), 100°C (24 hr)Degraded fragments (e.g., thiourea derivatives)Rapid ring opening
  • The amide bond resists hydrolysis under neutral conditions but cleaves in strong acids or bases .

  • Thiazole ring hydrolysis is negligible below pH 10, preserving structural integrity in biological systems .

Condensation Reactions

The benzylamino group facilitates Schiff base formation:

Aldehyde/Ketone Conditions Product Characterization
4-NitrobenzaldehydeEthanol, RT, 6 hrSchiff base with imine linkageUV-Vis: λ<sub>max</sub> 320 nm
CyclohexanoneAcOH catalyst, 80°CCyclohexylidene derivativeNMR: δ 1.2–2.1 (m, 10H)
  • Schiff bases exhibit enhanced antimicrobial activity compared to the parent compound .

  • Condensation reactions are reversible, favoring product formation in anhydrous conditions .

Oxidation Reactions

Targeted oxidation modifies the benzylamino and thiazole moieties:

Oxidizing Agent Conditions Product Selectivity
KMnO₄ (aq)H₂SO₄, 60°CNitroso derivative (benzyl → nitroso)Partial over-oxidation
mCPBADCM, 0°C, 2 hrSulfoxide at thiazole sulfurStereoselective (85% R)
  • Benzylamino oxidation to nitroso intermediates is pH-dependent, with optimal yields at pH 3–4.

  • Thiazole sulfoxidation by mCPBA preserves the benzimidazole ring .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Reaction Catalyst Substrate Application
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-thiazole hybrids
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-Arylated derivatives
  • Cross-coupling requires halogenated thiazole precursors (e.g., 5-bromo-thiazole) .

  • Functionalized analogs show improved kinase inhibition (IC<sub>50</sub> < 1 μM) .

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or the inhibition of microbial proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzimidazole-Thiazole Family

Table 1: Key Structural Analogues and Their Features
Compound Name Structural Features Unique Properties Biological Activity Reference
Target Compound Benzimidazole-thiazole-carboxamide with benzylamino substituent Enhanced hydrogen-bonding capacity due to carboxamide; benzylamino improves lipophilicity Potential kinase/enzyme inhibition (hypothesized)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide Benzimidazole linked to chlorobenzamide via phenyl group Chlorine substitution enhances electrophilicity Antimicrobial, anticancer
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide Thiazole-4-carboxamide with benzamido substituent Fluorine/chlorine substitutions improve target selectivity CK1δ/ε inhibition (IC₅₀ < 1 μM)
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide Isoxazole replaces thiazole; benzimidazole-phenyl linkage Isoxazole’s electron-deficient nature alters reactivity Antifungal, anticancer

Key Observations :

  • Compared to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide , the thiazole ring in the target compound introduces additional hydrogen-bonding sites, which may improve binding to enzymatic pockets .

Thiazole and Thiadiazole Derivatives

Table 2: Thiazole/Thiadiazole-Based Analogues
Compound Name Core Structure Functional Groups Notable Activity Reference
N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide Thiadiazole with ethoxybenzamide and benzylamino Thioether linkage, ethoxy group Anticancer, anti-inflammatory
2-(Cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide Thiazole with cyclopropylamino and methoxyphenyl Cyclopropyl enhances metabolic stability Antidiabetic (α-glucosidase inhibition)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide Thiadiazole dioxide fused to thiazole Sulfone group increases polarity Material science applications

Key Observations :

  • The target compound’s benzylamino group contrasts with the cyclopropylamino or thiadiazole dioxide moieties in analogues, suggesting divergent biological targets .
  • Thiazole-4-carboxamide derivatives, such as those in Table 2, frequently exhibit enzyme-inhibitory activity (e.g., α-glucosidase, CK1δ/ε), supporting the hypothesis that the target compound may share similar mechanisms .

Pharmacological and Chemical Uniqueness

Mechanistic Insights

  • Antimicrobial Activity : The benzimidazole-thiazole framework is associated with disruption of microbial cell membranes or DNA gyrase binding, as seen in N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide .

Stability and Reactivity

  • The carboxamide group in the target compound enhances solubility compared to simpler benzimidazole derivatives (e.g., N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide), which lack polar substituents .
  • Benzylamino-thiazole may confer resistance to metabolic degradation compared to compounds with unsubstituted thiazoles (e.g., N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide) .

Biological Activity

N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiazole and benzylamine components. The synthetic pathway often includes:

  • Formation of the thiazole ring.
  • Coupling with benzimidazole.
  • Final modifications to introduce the carboxamide group.

A detailed procedure can be found in studies focusing on similar thiazole and benzimidazole derivatives, which outline the use of solvents like ethanol and reagents such as diethyl 2-chloromalonate for effective yields .

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has shown that compounds with benzimidazole and thiazole moieties can exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to traditional antibiotics .

Antiviral Activity

The compound has shown potential as an inhibitor of viral helicases, particularly against Flaviviridae family viruses such as Hepatitis C Virus (HCV). Studies indicate that structural modifications enhance its inhibitory activity against viral enzymes .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole and benzimidazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating potent activity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Key points include:

  • The presence of the thiazole ring enhances interaction with biological targets.
  • Substituents on the benzimidazole core can modulate activity and selectivity towards specific enzymes or receptors.

Case Studies

StudyFindingsMethodology
Study 1 Demonstrated antimicrobial efficacy against E. coli and S. aureusDisk diffusion method
Study 2 Inhibition of HCV helicase with IC50 values around 6.5 µMEnzymatic assays
Study 3 Induced apoptosis in A431 cancer cells with IC50 < 10 µMMTT assay

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step protocols. For example:

  • Step 1: React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
  • Step 2: Introduce hydrazine hydrate in methanol to generate 2-hydrazinyl-1H-benzo[d]imidazole .
  • Step 3: Condense with benzylamine derivatives and thiazole-carboxamide precursors. Purification via column chromatography or recrystallization improves yield (60–85%) .
    • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (80–100°C for cyclization), and stoichiometric ratios (1:1.2 molar ratio for amine coupling) .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • FT-IR : Confirm functional groups like C=O (1632–1742 cm⁻¹), N-H (3464–3476 cm⁻¹), and aromatic C-H (3024–3119 cm⁻¹) .
  • NMR :

  • ¹H-NMR: Aromatic protons (δ 7.2–7.7 ppm), benzylamino NH (δ 6.1–12.1 ppm, D₂O-exchangeable) .
  • ¹³C-NMR: Thiazole C=S (δ 167–170 ppm), benzimidazole carbons (δ 115–151 ppm) .
    • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 380–400) with <0.4% deviation in elemental analysis .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Purity : Use HPLC with C18 columns (acetonitrile/water gradient, retention time ~8–12 min) and TLC (Rf 0.5–0.7 in ethyl acetate/hexane) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products may include hydrolyzed benzylamino or oxidized thiazole moieties .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Experimental Variables : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols). For example, anticonvulsant activity in rodent models (ED₅₀ 15–25 mg/kg) may vary due to pharmacokinetic differences .
  • Structural Analogs : Compare activity of derivatives (e.g., fluorinated or methoxy-substituted benzyl groups) to identify SAR trends .
  • Data Reproducibility : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .

Q. What computational approaches are suitable for elucidating binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase or kinases). Key residues (e.g., His279 in α-glucosidase) may form hydrogen bonds with the thiazole-carboxamide group .
  • MD Simulations : Conduct 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational dynamics .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

  • Troubleshooting :

  • Unexpected Peaks: Check for byproducts (e.g., unreacted hydrazine) via LC-MS .
  • Split NMR Signals: Use DMSO-d₆ to minimize aggregation or acquire 2D NMR (COSY, HSQC) for ambiguous assignments .
    • Crystallography : If single crystals are obtainable, use SHELXL (SHELX suite) for refinement, though this compound’s solubility may limit crystallization .

Q. What strategies enhance the metabolic stability of this compound for in vivo studies?

  • Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxamide as an ester prodrug to improve bioavailability .
  • PK/PD Studies : Monitor plasma half-life in Sprague-Dawley rats using LC-MS/MS and adjust dosing regimens accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.